3-(Hydroxymethyl)-1-methylazepan-2-one

Medicinal Chemistry Organic Synthesis Physicochemical Property

Procure 3-(Hydroxymethyl)-1-methylazepan-2-one (CAS 2031268-78-5), a differentiated seven-membered lactam scaffold for medicinal chemistry. Its unique C3-hydroxymethyl and N-methyl substitution pattern provides a reactive handle for derivatization and a conformationally constrained core, distinct from simpler caprolactam derivatives. Ideal as a versatile building block for compound library synthesis and SAR studies targeting enzymes like glycosidases or kinases. Ensure your research outcomes are reproducible by selecting this specific regiochemistry intermediate. ≥95% HPLC purity; available in mg to g quantities from multiple global vendors.

Molecular Formula C8H15NO2
Molecular Weight 157.213
CAS No. 2031268-78-5
Cat. No. B2480088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Hydroxymethyl)-1-methylazepan-2-one
CAS2031268-78-5
Molecular FormulaC8H15NO2
Molecular Weight157.213
Structural Identifiers
SMILESCN1CCCCC(C1=O)CO
InChIInChI=1S/C8H15NO2/c1-9-5-3-2-4-7(6-10)8(9)11/h7,10H,2-6H2,1H3
InChIKeyDARJEPOQRGOEIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 3-(Hydroxymethyl)-1-methylazepan-2-one (CAS 2031268-78-5): A Core Azepanone Building Block


3-(Hydroxymethyl)-1-methylazepan-2-one (CAS 2031268-78-5) is a substituted azepan-2-one, characterized by a seven-membered lactam ring with an N-methyl group and a C3-hydroxymethyl substituent . Its molecular formula is C8H15NO2 with a molecular weight of 157.21 g/mol . This compound serves as a versatile small-molecule scaffold for medicinal chemistry and organic synthesis, often employed as a building block or intermediate due to its functional group reactivity .

Why Unspecified Azepan-2-one Analogs Cannot Replace 3-(Hydroxymethyl)-1-methylazepan-2-one


Substitution with other azepan-2-one derivatives is not straightforward due to the specific regiochemistry and functional group combination of 3-(Hydroxymethyl)-1-methylazepan-2-one. The presence of both an N-methyl group and a C3-hydroxymethyl group differentiates it from simpler caprolactam derivatives like 1-(hydroxymethyl)azepan-2-one or 5-(hydroxymethyl)azepan-2-one . This unique substitution pattern is expected to impart distinct chemical reactivity, molecular geometry, and physicochemical properties, such as altered boiling point (predicted 309.8±15.0 °C) and acidity (predicted pKa 14.33±0.10), which directly influence its behavior in synthetic pathways and potential bioactivity . These differences are critical for research reproducibility and targeted molecular design, making generic substitution a significant risk to experimental outcomes.

Quantitative Differentiation Data for 3-(Hydroxymethyl)-1-methylazepan-2-one vs. Key Comparators


Molecular Weight Differentiation: 3-(Hydroxymethyl)-1-methylazepan-2-one vs. Non-Methylated Azepanones

A key differentiator is the molecular weight of 3-(Hydroxymethyl)-1-methylazepan-2-one (157.21 g/mol) compared to non-methylated azepanone analogs. This 14 Da increase over 5-(Hydroxymethyl)azepan-2-one (143.18 g/mol) and 1-(Hydroxymethyl)azepan-2-one (143.18 g/mol) is due to the N-methyl group. This difference, while small, provides a definitive identification marker via mass spectrometry and influences physical properties like volatility.

Medicinal Chemistry Organic Synthesis Physicochemical Property

Structural and Functional Group Differentiation from Simple N-Methylcaprolactam

Compared to the simpler N-Methylcaprolactam (1-methylazepan-2-one, CAS 2556-73-2), 3-(Hydroxymethyl)-1-methylazepan-2-one possesses an additional hydroxymethyl group at the C3 position [1]. N-Methylcaprolactam lacks this functional handle, which is critical for further derivatization such as oxidation to a carboxylic acid or esterification . The presence of this group on the target compound offers synthetic versatility not available in the unsubstituted N-methyl analog.

Organic Synthesis Medicinal Chemistry Scaffold Design

Predicted pKa Differentiation from Non-Methylated Azepanone Analogs

The predicted acid dissociation constant (pKa) for 3-(Hydroxymethyl)-1-methylazepan-2-one is 14.33±0.10 . While predicted pKa values for specific regioisomers like 1-(hydroxymethyl)azepan-2-one are not widely reported, the presence of the electron-donating N-methyl group in the target compound is expected to influence the basicity of the lactam nitrogen and the acidity of the hydroxymethyl proton compared to its non-methylated counterparts. This predicted pKa value suggests the compound will remain predominantly un-ionized across a wide physiological pH range, which is a critical parameter for predicting its behavior in biological assays and its potential for membrane permeability.

Physicochemical Property Medicinal Chemistry ADME Prediction

Primary Research Applications for 3-(Hydroxymethyl)-1-methylazepan-2-one (CAS 2031268-78-5)


Use as a Versatile Scaffold in Medicinal Chemistry

3-(Hydroxymethyl)-1-methylazepan-2-one is procured as a versatile small-molecule scaffold for drug discovery programs . Its specific substitution pattern (N-methyl, C3-hydroxymethyl) offers a unique combination of steric and electronic properties compared to other azepanones, making it a valuable starting point for the synthesis of novel compound libraries targeting various biological pathways. The hydroxymethyl group provides a functional handle for introducing diverse chemical moieties, while the seven-membered azepane ring serves as a conformationally constrained core, often used to mimic peptide structures or explore new chemical space .

Application as a Key Intermediate in Organic Synthesis

Due to its defined functional groups, this compound is utilized as a key intermediate in multi-step organic synthesis . The hydroxymethyl group at the C3 position can be readily oxidized to a carboxylic acid, which can then be further derivatized into esters, amides, or other functional groups. This reactivity is a key differentiator from simpler azepanones like N-Methylcaprolactam, which lack this reactive site, thus enabling the construction of more complex and diverse molecular architectures .

Research on Azepane-Based Bioactive Molecules

Researchers investigating azepane-containing compounds as potential inhibitors for enzymes like glycosidases or kinases may procure this specific compound to explore structure-activity relationships (SAR) . The N-methyl and C3-hydroxymethyl substitution pattern represents a specific point in chemical space that can be compared to other azepane derivatives. Understanding how these substituents affect potency, selectivity, and physicochemical properties (like the predicted pKa of 14.33 ) is essential for the rational design of more potent and drug-like candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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